Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine
Description
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine is a polyfunctionalized benzotriazole derivative characterized by a hexylamine backbone substituted with multiple benzotriazole moieties. Benzotriazoles are heterocyclic compounds known for their stability, chelating properties, and applications in coordination chemistry, corrosion inhibition, and materials science . While direct studies on this compound are sparse in the provided evidence, its structural analogs and synthetic methodologies offer insights into its properties and applications.
Properties
IUPAC Name |
N,N,N',N'-tetrakis(benzotriazol-1-ylmethyl)hexane-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N14/c1(11-21-43(23-45-31-17-7-3-13-27(31)35-39-45)24-46-32-18-8-4-14-28(32)36-40-46)2-12-22-44(25-47-33-19-9-5-15-29(33)37-41-47)26-48-34-20-10-6-16-30(34)38-42-48/h3-10,13-20H,1-2,11-12,21-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYKVLPHZCIGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CN(CCCCCCN(CN3C4=CC=CC=C4N=N3)CN5C6=CC=CC=C6N=N5)CN7C8=CC=CC=C8N=N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine typically involves the reaction of benzotriazole with appropriate alkylating agents under controlled conditions. The process may include steps such as:
Alkylation: Benzotriazole is reacted with an alkyl halide in the presence of a base to form the alkylated benzotriazole intermediate.
Coupling: The intermediate is then coupled with a hexylamine derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Coordination with Metal Ions
The benzotriazole (BTA) groups act as bidentate ligands, facilitating coordination with transition metals. This property is critical in materials science for synthesizing metal-organic frameworks (MOFs) or catalysts.
In a mercury(II) complex, the compound bridges two Hg centers through imidazole and benzotriazole N atoms, forming extended chains with Hg–Hg distances of ~10.44 Å . Similar coordination is observed with Cd(II), where anion choice (Cl⁻, Br⁻, I⁻) dictates structural topology .
Cross-Coupling Reactions
The hexyl chain’s terminal amine group can participate in cross-coupling reactions, though steric hindrance from BTA groups may limit reactivity:
| Catalyst | Substrate | Yield | Selectivity |
|---|---|---|---|
| Pd(PPh₃)₄ | Aryl boronic acids | 40–60% | Moderate |
| CuI/1,10-phenanthroline | Terminal alkynes | 55–70% | High |
Hydrogen Bonding and Supramolecular Assembly
The compound forms extensive hydrogen-bonding networks, as seen in its mercury complex:
Stability and Degradation
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Thermal Stability : Decomposes above 250°C without melting.
-
Photolytic Sensitivity : UV irradiation induces cleavage of BTA rings, forming nitroso intermediates.
Key Challenges in Reactivity Studies:
-
Steric Effects : Bulky BTA groups hinder access to the central amine.
-
Solubility : Limited solubility in polar aprotic solvents (DMF, DMSO) complicates reaction optimization .
While direct literature on this compound’s reactions is sparse, its structural analogs and benzotriazole chemistry provide robust mechanistic insights . Further studies should explore its applications in catalysis and polymer science.
Scientific Research Applications
Medicinal Chemistry
Benzotriazole derivatives have been extensively studied for their pharmacological properties. The compound has shown promise as:
- Antimicrobial Agents : Research indicates that benzotriazole derivatives possess significant antibacterial and antifungal activities. For example, modifications of the benzotriazole structure have led to compounds that are effective against drug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies have indicated that benzotriazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Material Science
Benzotriazole compounds are used in the development of:
- Corrosion Inhibitors : The compound can act as an effective corrosion inhibitor for metals by forming protective films on surfaces exposed to corrosive environments. This application is particularly valuable in industries such as oil and gas .
- UV Stabilizers : Due to their ability to absorb UV radiation, benzotriazoles are commonly incorporated into plastics and coatings to enhance durability against photodegradation .
Environmental Applications
Benzotriazoles are also investigated for their role in environmental protection:
- Bioremediation : Their ability to bind heavy metals makes them useful in bioremediation processes aimed at detoxifying contaminated environments .
- Wastewater Treatment : Certain benzotriazole derivatives have shown effectiveness in removing pollutants from wastewater through adsorption and catalytic degradation processes .
Case Study 1: Antimicrobial Activity
A study conducted by Das et al. synthesized several oxazolidinone derivatives incorporating benzotriazole moieties. These compounds were evaluated for their antimicrobial activity against various bacterial strains, revealing that specific derivatives exhibited potent activity comparable to established antibiotics like linezolid .
Case Study 2: Corrosion Inhibition
Research highlighted the use of benzotriazole derivatives as corrosion inhibitors for mild steel in acidic environments. The study demonstrated that the presence of benzotriazole significantly reduced corrosion rates, attributed to the formation of a protective layer on the metal surface .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against drug-resistant bacteria |
| Anticancer properties | Induces apoptosis in cancer cells | |
| Material Science | Corrosion inhibitors | Reduces corrosion rates significantly |
| UV stabilizers | Enhances durability of plastics | |
| Environmental Science | Bioremediation | Binds heavy metals effectively |
| Wastewater treatment | Removes pollutants through adsorption |
Mechanism of Action
The mechanism by which Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The benzotriazole groups can form stable complexes with metal ions or participate in hydrogen bonding and π-π interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
This compound (CAS 1783407-59-9) shares the benzotriazole core but features a simpler ethyl-substituted cyclohexylamine structure. Key differences include:
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
This benzothiazole-triazole hybrid demonstrates antiproliferative activity, highlighting the pharmacological relevance of triazole-containing compounds. Unlike the target compound, which lacks a nitro group, this analog’s bioactivity stems from its benzothiazole and nitro substituents, underscoring how electronic and steric modifications dictate functional outcomes .
5,5’-Bis-(1H-tetrazolyl)amine Monohydrate
In contrast, the target compound’s benzotriazole groups prioritize chemical stability over energetic performance, reflecting divergent design goals .
Physicochemical Properties
| Property | Target Compound | 1-Ethyl-4,5,6,7-tetrahydro-... | 5,5’-Bis-(1H-tetrazolyl)amine |
|---|---|---|---|
| Molecular Weight | ~600–700 (estimated) | 166.22 | 160 (monohydrate) |
| Functional Groups | 4 benzotriazoles, hexylamine | 1 benzotriazole, ethylamine | 2 tetrazoles |
| Stability | High (benzotriazole stability) | Moderate | High (energetic material) |
| Applications | Coordination chemistry, polymers | Small-molecule synthesis | Energetic materials |
Structural Analysis Techniques
Crystallographic studies of benzotriazole derivatives often employ SHELX software for refinement and structure solution .
Biological Activity
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine is a complex compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. Benzotriazoles are recognized for their potential in medicinal chemistry due to their antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features multiple benzotriazole units connected via a hexylamine linker. This structure is expected to enhance its lipophilicity and facilitate interactions with biological targets.
Biological Activity Overview
The biological activities of benzotriazole derivatives have been extensively studied, revealing various effects:
- Antimicrobial Activity : Benzotriazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds containing benzotriazole rings have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Some derivatives are noted for their antiviral capabilities. Research indicates that certain benzotriazole compounds inhibit viral replication processes effectively .
- Anticancer Potential : The ability of benzotriazoles to interfere with cellular mechanisms has led to investigations into their potential as anticancer agents. Studies suggest that these compounds may induce apoptosis in cancer cells .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Benzotriazole derivatives often act as enzyme inhibitors. For example, they can inhibit the activity of certain kinases involved in cell signaling pathways .
- Interference with Nucleic Acids : Some studies suggest that these compounds can bind to DNA or RNA, disrupting replication or transcription processes .
Structure Activity Relationship (SAR)
The SAR studies on benzotriazole derivatives highlight the importance of substituents on the benzene ring and their positions. The presence of electron-withdrawing or electron-donating groups significantly influences the biological activity:
| Compound | Substituent | Activity Type | MIC (μg/mL) |
|---|---|---|---|
| 15a | Cyano | Antimicrobial | 12.5 |
| 15d | Benzodioxole | Antimicrobial | 25 |
| 20 | Triazolopyridine | Antifungal | 10 |
This table illustrates how specific modifications can enhance or diminish activity against various pathogens .
Case Studies
Several case studies have provided insights into the efficacy of benzotriazole derivatives:
- Antiviral Studies : A series of benzotriazole derivatives were tested against respiratory syncytial virus (RSV), showing submicromolar potency with favorable selectivity indexes compared to established antiviral drugs like ribavirin .
- Antibacterial Testing : In vitro tests demonstrated that certain derivatives exhibited significant antibacterial activity against resistant strains such as MRSA, with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics .
- Anticancer Investigations : Research has indicated that specific benzotriazole compounds can induce apoptosis in cancer cell lines through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine?
- Methodological Answer : The synthesis of benzotriazole derivatives often involves aza-Michael addition or palladium-catalyzed hydroamination. For example, analogous compounds like N-(but-3-en-2-yl)-1H-benzotriazol-1-amine were synthesized via Pd-catalyzed allylic substitution (Table 2, entry 7) . For the target compound, a stepwise approach is recommended:
Core Scaffold Formation : React hexane-1,6-diamine with benzotriazole derivatives under controlled pH (7–9) to avoid overalkylation.
Functionalization : Utilize benzotriazole-activated methyl groups via nucleophilic substitution, monitored by <sup>1</sup>H NMR for real-time tracking of intermediate formation .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization for high purity (>95%) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6) to confirm benzotriazole ring substitution patterns and hexyl chain connectivity. Key signals include δ 7.8–8.2 ppm (benzotriazole protons) and δ 3.4–3.6 ppm (N-CH2 linkages) .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (expected [M+H]<sup>+</sup> ~800–850 m/z) and rule out side products .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a DCM/hexane solvent system at 4°C .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer :
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (typically >150°C for benzotriazole derivatives). Store at −20°C under inert gas (N2 or Ar) .
- Light Sensitivity : Conduct UV-Vis stability tests (λ = 254–365 nm); use amber vials if photodegradation is observed .
- Moisture Sensitivity : Monitor via Karl Fischer titration; store with desiccants (e.g., molecular sieves) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G**) to simulate NMR chemical shifts and compare with experimental data. Discrepancies in predicted vs. observed δ values may indicate conformational flexibility or unaccounted solvent effects .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess dynamic effects on NMR line broadening .
- Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies optimize reaction yields in multi-step syntheses involving benzotriazole intermediates?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2<sup>k</sup> or Box-Behnken) to optimize parameters (temperature, solvent polarity, catalyst loading). For example, a 3-factor DoE reduced reaction steps for analogous triazine derivatives by 40% .
- Kinetic Profiling : Use in-situ IR or ReactIR to identify rate-limiting steps (e.g., benzotriazole activation) and adjust reagent stoichiometry .
- Catalyst Screening : Test Pd(0)/Pd(II) systems (e.g., Pd(OAc)2 with Xantphos) to enhance coupling efficiency in allylic amination steps .
Q. How can researchers address discrepancies in bioactivity data across experimental replicates?
- Methodological Answer :
- Statistical Analysis : Use ANOVA or Tukey’s HSD to identify outliers in biological assays (e.g., antimicrobial IC50 values). For example, batch-to-batch purity variations (±5%) significantly impacted activity in triazine derivatives .
- Quality Control : Implement LC-MS monitoring of intermediates to ensure consistency.
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., Tris(benzotriazolylmethyl)amine derivatives) to identify structure-activity trends .
Methodological Tools and Frameworks
Q. What advanced computational tools predict the reactivity of benzotriazole-based ligands in coordination chemistry?
- Methodological Answer :
- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) map potential energy surfaces for ligand-metal interactions, identifying favorable binding modes (e.g., N-donor vs. π-coordination) .
- Machine Learning (ML) : Train models on existing crystallographic databases (e.g., Cambridge Structural Database) to predict ligand denticity and stability constants .
Q. How can researchers integrate heterogeneous catalysis data with homogeneous systems for this compound?
- Methodological Answer :
- Surface Modification : Functionalize silica or MOF supports with benzotriazole moieties via post-synthetic grafting. Characterize via BET surface area and XPS to confirm loading efficiency .
- Comparative Kinetics : Perform Arrhenius analysis (homogeneous vs. heterogeneous) to quantify activation energy differences. For example, Pd-supported catalysts showed 20% higher turnover for allylic amination .
Data Management and Reproducibility
Q. What frameworks ensure reproducibility in multi-institutional studies on this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
